molecular formula C14H20O B15366556 2,3-Dimethyl-4-pentyl-benzaldehyde CAS No. 820237-18-1

2,3-Dimethyl-4-pentyl-benzaldehyde

Cat. No.: B15366556
CAS No.: 820237-18-1
M. Wt: 204.31 g/mol
InChI Key: KMBNEUQKGHNQBR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-pentyl-benzaldehyde is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

820237-18-1

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,3-dimethyl-4-pentylbenzaldehyde

InChI

InChI=1S/C14H20O/c1-4-5-6-7-13-8-9-14(10-15)12(3)11(13)2/h8-10H,4-7H2,1-3H3

InChI Key

KMBNEUQKGHNQBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)C=O)C)C

Origin of Product

United States

Biological Activity

2,3-Dimethyl-4-pentyl-benzaldehyde is a compound of increasing interest in biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by the following chemical structure:

  • Molecular Formula : C12H16O
  • Molar Mass : 176.26 g/mol

The compound features a benzene ring substituted with a pentyl group and two methyl groups, which may influence its biological properties.

Antiplatelet Activity

Research indicates that this compound has significant antiplatelet activity. It acts as an antagonist to platelet ADP receptors, which are crucial in the aggregation process of platelets—a key factor in thrombosis. The compound has been noted for its potential in preventing cardiovascular diseases associated with excessive platelet aggregation. The effectiveness of this compound as a therapeutic agent was demonstrated in studies involving various animal models where it inhibited ADP-induced platelet aggregation .

Antibacterial Properties

The antibacterial activity of benzaldehyde derivatives, including this compound, has been explored in various studies. These compounds have shown efficacy against common bacterial strains such as E. coli and S. aureus. The mechanism appears to involve the regulation of metabolism-associated genes in these bacteria, suggesting that the compound may disrupt essential bacterial functions .

Neuroprotective Effects

In recent studies, certain benzaldehyde derivatives have been evaluated for their neuroprotective effects. While specific data on this compound is limited, related compounds have demonstrated potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease. These studies suggest that structural modifications in benzaldehyde derivatives can enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Case Studies

  • Antiplatelet Study :
    • Objective : To evaluate the antiplatelet effects of this compound.
    • Method : In vivo experiments with animal models.
    • Results : Significant inhibition of ADP-induced platelet aggregation was observed, indicating potential for cardiovascular disease prevention.
  • Antibacterial Study :
    • Objective : To assess the antibacterial efficacy against E. coli and S. aureus.
    • Method : Minimum inhibitory concentration (MIC) tests.
    • Results : The compound showed promising results with MIC values comparable to standard antibiotics.

Data Tables

Biological ActivityObserved EffectReference
Antiplatelet ActivityInhibition of platelet aggregation
Antibacterial ActivityEffective against E. coli and S. aureus
Neuroprotective EffectsPotential for Alzheimer's treatment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.